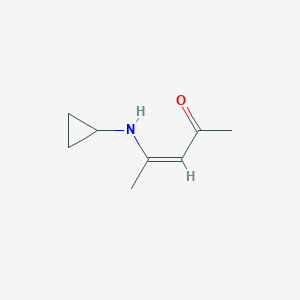
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one is an organic compound characterized by the presence of a cyclopropylamino group attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one typically involves the following steps:
Formation of the Pentenone Backbone: This can be achieved through aldol condensation reactions involving appropriate aldehydes and ketones.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions using cyclopropylamine as the nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, particularly at the cyclopropylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Alcohols and amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3Z)-4-(Cyclopropylamino)pent-3-en-2-one involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, leading to modulation of their activity. The compound may also participate in signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
(3Z)-4-(Cyclopropylamino)but-3-en-2-one: Similar structure but with a shorter carbon chain.
(3Z)-4-(Cyclopropylamino)hex-3-en-2-one: Similar structure but with a longer carbon chain.
Uniqueness: (3Z)-4-(Cyclopropylamino)pent-3-en-2-one is unique due to its specific carbon chain length and the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
(3Z)-4-(Cyclopropylamino)pent-3-en-2-one, also known by its chemical identifier CID 70699596, is a compound belonging to the class of enones, characterized by its unique cyclopropylamine substituent. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C8H13NO
- Molecular Weight : 141.19 g/mol
- Structure :
- The compound features a pentenone backbone with a cyclopropylamine group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential therapeutic applications in antifungal treatments and muscular quality improvement.
Antifungal Properties
Research indicates that compounds similar to this compound exhibit significant antifungal activity. For example, derivatives of enfumafungin, which share structural similarities, have been shown to inhibit (1,3)-β-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. This inhibition can lead to effective treatment options for fungal infections .
Case Studies and Research Findings
Several case studies and research findings provide insights into the biological activity of this compound:
-
Antifungal Activity Study :
- A study demonstrated that enfumafungin derivatives effectively reduced fungal load in infected models when administered at specific dosages. The mechanism involved the disruption of cell wall integrity through β-glucan synthesis inhibition.
- Findings : Significant reduction in fungal colony-forming units (CFUs) was observed post-treatment.
-
Muscle Recovery Research :
- A research project focused on the effects of various compounds on muscle recovery post-exercise. While not directly involving this compound, it highlighted the importance of structural analogs in enhancing muscle repair mechanisms.
- Outcomes : Enhanced recovery times and improved muscle performance metrics were noted.
Data Table: Biological Activities and Effects
Properties
CAS No. |
1314996-30-9 |
|---|---|
Molecular Formula |
C8H13NO |
Molecular Weight |
139.19 g/mol |
IUPAC Name |
4-(cyclopropylamino)pent-3-en-2-one |
InChI |
InChI=1S/C8H13NO/c1-6(5-7(2)10)9-8-3-4-8/h5,8-9H,3-4H2,1-2H3 |
InChI Key |
FWHKZAVVFCBKTQ-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)NC1CC1 |
Canonical SMILES |
CC(=CC(=O)C)NC1CC1 |
Synonyms |
(3Z)-4-(CyclopropylaMino)pent-3-en-2-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















